molecular formula C6H2BrClFNO2 B6314901 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene CAS No. 1804382-22-6

1-Bromo-2-chloro-3-fluoro-4-nitrobenzene

Cat. No.: B6314901
CAS No.: 1804382-22-6
M. Wt: 254.44 g/mol
InChI Key: WZNRZCUIFMKTCC-UHFFFAOYSA-N
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Description

Significance of Poly-halogenated and Nitro-substituted Benzenes in Organic Chemistry Research

Poly-halogenated and nitro-substituted benzenes are of considerable importance in organic chemistry. The presence of multiple halogen atoms and a nitro group, which is strongly electron-withdrawing, significantly activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr) reactions. fiveable.mechemicalbook.com This reactivity makes them valuable intermediates in the synthesis of more complex molecules. pressbooks.pub The nitro group, in particular, can be readily reduced to an amino group, providing a gateway to a wide array of other functionalities and molecular scaffolds. nih.gov These compounds are foundational in the production of dyes, pharmaceuticals, and various other chemicals. bldpharm.com

Overview of the Chemical Landscape of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene

Below is a table summarizing the key chemical identifiers for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene.

IdentifierValueSource
CAS Number 1804382-22-6 fluorochem.co.uk
Molecular Formula C₆H₂BrClFNO₂ fluorochem.co.uk
Molecular Weight 254.44 g/mol ambeed.com
Purity Typically ≥95% or 98% fluorochem.co.uk

Research Objectives and Scope for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene

The primary research objectives for a compound like 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene would logically focus on its utility as a synthetic intermediate. Key areas of investigation would include:

Exploration of its reactivity , particularly in nucleophilic aromatic substitution reactions to understand which of the halogen atoms is most susceptible to displacement.

Development of efficient synthetic routes to access this molecule and its derivatives. The synthesis of polysubstituted benzenes often requires careful strategic planning to introduce substituents in the correct order. libretexts.orglibretexts.org

Investigation of its potential applications in the synthesis of novel bioactive molecules, such as pharmaceuticals and agrochemicals, given the prevalence of similar structures in these fields.

The scope of research would be to fully characterize this compound and establish its role as a versatile building block in the construction of complex organic molecules.

Detailed Research Findings

Detailed, peer-reviewed research findings specifically for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene are not widely available in the public domain. However, based on the chemistry of analogous compounds, we can infer its likely synthetic pathways and reactivity.

The synthesis of polysubstituted benzenes often involves a series of electrophilic aromatic substitution reactions, where the order of introduction of substituents is crucial due to their directing effects. libretexts.orglibretexts.org A plausible, though not explicitly documented, synthetic route to 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene could involve the multi-step functionalization of a simpler benzene derivative. For instance, a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, is synthesized from 4-bromo-3-chloro-2-fluoroaniline (B37690) via a diazotization reaction followed by iodination. google.com This suggests that 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene could potentially be synthesized from a corresponding aniline (B41778) precursor through diazotization and subsequent nitration.

The reactivity of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene is expected to be dominated by nucleophilic aromatic substitution, a common reaction for aryl halides bearing electron-withdrawing groups. chemicalbook.com The strong electron-withdrawing nature of the nitro group, positioned para to the bromine and ortho to the chlorine, would activate these positions for nucleophilic attack. The relative reactivity of the different halogens as leaving groups would be a key area for experimental investigation.

Properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNRZCUIFMKTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene

Retrosynthetic analysis involves conceptually deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. For 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, several disconnection strategies can be proposed.

A primary and logical disconnection involves the nitro group, which is commonly introduced via electrophilic nitration. This leads to the precursor 1-bromo-2-chloro-3-fluorobenzene (B1364632) . The challenge then becomes the synthesis of this trisubstituted halobenzene with the correct 1,2,3-arrangement.

Further disconnection of this precursor could involve diazotization and subsequent Sandmeyer-type reactions on a suitably substituted aniline (B41778). For instance, 3-bromo-2-chloro-6-fluoroaniline could be a viable precursor. The synthesis of this aniline itself presents a multi-step challenge.

An alternative retrosynthesis could involve disconnecting one of the halogen atoms. However, the directing effects of the remaining substituents would need to be carefully considered to ensure the correct regiochemistry in the forward synthesis. A summary of potential retrosynthetic disconnections is presented in Table 1.

Table 1: Retrosynthetic Analysis of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene This interactive table summarizes potential disconnection strategies and the resulting precursors.

Disconnection Precursor Subsequent Steps Required Key Challenges
C-NO₂ Bond 1-Bromo-2-chloro-3-fluorobenzene Electrophilic Nitration Controlling regioselectivity of nitration.
C-Br Bond 2-Chloro-3-fluoro-4-nitrobenzene Electrophilic Bromination Directing bromine to the correct position.
C-Cl Bond 1-Bromo-3-fluoro-4-nitrobenzene Electrophilic Chlorination Potential for multiple isomers.

Direct Synthesis Approaches

Direct approaches involve the stepwise introduction of substituents onto a pre-existing aromatic ring or the sequential modification of a polysubstituted arene.

Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing benzene (B151609) rings. msu.edu However, synthesizing a molecule with the specific 1,2,3,4-substitution pattern of 1-bromo-2-chloro-3-fluoro-4-nitrobenzene via sequential EAS reactions is exceptionally challenging. fiveable.me The primary obstacle is controlling the regioselectivity. pressbooks.publibretexts.org

All three halogen substituents (F, Cl, Br) are ortho-, para-directors. fiveable.me Conversely, the nitro group is a strong deactivator and a meta-director. msu.edumasterorganicchemistry.com Attempting to introduce these groups one by one onto a benzene ring would lead to a complex mixture of isomers at each step, resulting in extremely low yields of the desired product. For example, nitrating 1-bromo-2-chloro-3-fluorobenzene would likely yield multiple products, as the directing effects of the three halogens are not perfectly aligned to direct the incoming nitro group to a single position. Furthermore, the cumulative deactivating effect of the halogens would make subsequent substitutions progressively more difficult. msu.edu

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution This interactive table outlines the electronic nature and directing influence of the relevant substituents.

Substituent Type Activating/Deactivating Directing Effect
-F (Fluoro) Halogen Deactivating Ortho, Para
-Cl (Chloro) Halogen Deactivating Ortho, Para
-Br (Bromo) Halogen Deactivating Ortho, Para

Nucleophilic Aromatic Substitution (SNAr) offers a more viable pathway, particularly because the target molecule contains a powerful activating group—the nitro group. libretexts.org The SNAr mechanism is facilitated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group. libretexts.org

A plausible strategy could involve a precursor with multiple leaving groups, such as a poly-halogenated nitrobenzene (B124822) or a di-nitro halogenated benzene. For example, one could envision a starting material like 2,3,4-trichloro-1-nitrobenzene or 1,2-difluoro-3-chloro-4-nitrobenzene. A series of sequential SNAr reactions could then be employed to introduce the other halogens. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which allows for selective, sequential displacement under controlled conditions. chemconnections.orgnih.gov The nitro group at position 4 activates the leaving groups at position 2 (ortho). This approach provides greater regiochemical control compared to EAS. nih.gov

Table 3: Relative Reactivity of Halide Leaving Groups in Nucleophilic Aromatic Substitution This interactive table compares the general reactivity of halogens as leaving groups in SNAr reactions.

Leaving Group Halogen General Reactivity Reason
F⁻ Fluoride Highest The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex. chemconnections.org
Cl⁻ Chloride Intermediate Less effective at stabilizing the intermediate compared to fluorine.
Br⁻ Bromide Low Weaker C-Br bond polarization compared to C-Cl.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient arenes, particularly nitroarenes. wikipedia.org This reaction introduces a nucleophile to a position ortho or para to the nitro group, displacing a hydrogen atom. organic-chemistry.org The reaction works by using a nucleophile that contains a leaving group on the nucleophilic atom (e.g., a carbanion stabilized by a sulfone group and also bearing a chlorine atom). organic-chemistry.orgnih.gov

While VNS is typically used for alkylation, amination, or hydroxylation of nitroarenes, its principles could be conceptually applied in a broader strategy. acs.orgbenthamdirect.com It represents a modern approach to functionalizing a nitro-activated ring system, potentially allowing for the introduction of substituents without displacing a pre-existing halogen, thus offering an alternative to classical SNAr. organic-chemistry.org

Multi-component and Annulation Reactions for Polysubstituted Benzenes

To overcome the regioselectivity challenges of substitution on a pre-formed ring, modern synthesis often turns to building the aromatic ring itself from acyclic precursors with the desired substituents already in place. illinois.eduresearchgate.net Multi-component and annulation reactions are highly effective for this purpose. acs.orgacs.orgrsc.orgnih.govresearchgate.net

These strategies typically involve cycloaddition reactions, such as:

[4+2] Cycloadditions (Diels-Alder type): A substituted diene reacts with a substituted alkyne (dienophile) to form the six-membered ring. illinois.eduresearchgate.net

[3+3] Annulations: Two three-carbon fragments are combined to construct the benzene ring. rsc.orgpsu.edu

[2+2+2] Cyclotrimerizations: Three alkyne molecules are cyclized, often with transition-metal catalysis, to form a benzene ring. rsc.orgacs.org

For the synthesis of 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, one could design acyclic precursors where the four substituents are strategically placed. This approach provides excellent control over the final substitution pattern, bypassing the issues of directing groups entirely. acs.org

Table 4: Overview of Benzannulation Strategies for Polysubstituted Benzenes This interactive table provides a conceptual overview of major ring-forming strategies.

Strategy Description Example Precursor Types Advantage
[4+2] Annulation A four-carbon unit (diene) combines with a two-carbon unit (alkyne). illinois.edu Substituted 1,3-dienes + Substituted alkynes High regioselectivity based on precursor design.
[3+3] Annulation Two different three-carbon synthons react to form the ring. rsc.orgpsu.edu Bielectrophiles + Binucleophiles Convergent synthesis.
[2+2+2] Annulation Cyclotrimerization of three two-carbon units (alkynes). rsc.orgacs.org Three different or identical substituted alkynes Atom economical, can build highly substituted rings.

Catalytic Approaches in Synthesis (e.g., transition-metal catalysis, organocatalysis)

Modern synthetic methods for constructing complex molecules like 1-bromo-2-chloro-3-fluoro-4-nitrobenzene heavily rely on catalysis.

Transition-Metal Catalysis: Catalysts based on palladium, copper, nickel, rhodium, and other metals are instrumental in a wide array of reactions, including cross-coupling (e.g., Suzuki, Heck, Sonogashira) and cyclization/annulation reactions. acs.org For instance, a transition-metal catalyst could facilitate a [2+2+2] cyclotrimerization of appropriately substituted alkynes to build the target benzene ring with high regiocontrol. acs.org

Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative. nih.gov Amines, phosphines, and N-heterocyclic carbenes (NHCs) can catalyze various annulation reactions to form polysubstituted benzenes. rsc.orgnih.gov For example, secondary amines like proline or its derivatives can catalyze cascade reactions involving Michael additions and aldol (B89426) condensations to build the aromatic core from acyclic starting materials. nih.gov These methods offer mild reaction conditions and unique selectivity profiles.

Regioselectivity and Stereochemical Control in Multi-substituted Benzene Synthesis

The synthesis of a polysubstituted benzene derivative like 1-bromo-2-chloro-3-fluoro-4-nitrobenzene is a study in regiochemical control. The final arrangement of the bromo, chloro, fluoro, and nitro groups is not achieved in a single step but through a carefully planned multi-step synthesis. The core challenge lies in directing each new substituent to the correct, unoccupied position on the ring, guided by the electronic properties of the substituents already present.

In electrophilic aromatic substitution (EAS), the dominant reaction for functionalizing benzene rings, existing substituents dictate the position of incoming groups. scranton.edu These groups can be broadly categorized as activating (electron-donating) or deactivating (electron-withdrawing), and as ortho, para-directors or meta-directors. Halogens (F, Cl, Br) are an interesting case; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of electron donation through resonance. Conversely, the nitro group (-NO₂) is strongly deactivating and a powerful meta-director.

Achieving the 1,2,3,4-substitution pattern requires a synthetic sequence that leverages these directing effects. A plausible retrosynthetic analysis would involve introducing the substituents in an order that ensures the desired regiochemistry at each step. For instance, nitration is often a key step. Traditional methods using a mixture of nitric and sulfuric acid are effective but can lead to selectivity issues and harsh reaction conditions. researchgate.net The order of events is critical; installing a meta-director at the right moment can be key to forcing a subsequent substituent into a position it would not normally occupy. youtube.com

Stereochemical control in the context of a planar molecule like benzene primarily refers to this regiochemical arrangement, as the molecule itself is achiral. However, in more complex systems, particularly those involving biaryl compounds, hindered rotation around a C-C single bond can lead to a form of stereoisomerism known as atropisomerism. acs.org While 1-bromo-2-chloro-3-fluoro-4-nitrobenzene itself does not exhibit atropisomerism, the principles of controlling spatial geometry are paramount in advanced organic synthesis. youtube.com

Modern synthetic methods offer sophisticated tools for achieving high regioselectivity. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the regioselective synthesis of multisubstituted benzenes. nih.govacs.org These methods can involve the use of directing groups, such as silyl (B83357) groups, to guide the reaction to a specific site on the ring, after which the directing group can be removed or transformed. acs.org Diazotization of an amino group to form a diazonium salt is another powerful technique. The diazonium group can be replaced by a wide variety of substituents (including halogens via the Sandmeyer reaction), providing a versatile entry point for functionalization that might not be achievable by direct EAS. biosynth.comgoogle.com

The table below outlines conceptual strategies and the role of directing effects in the synthesis of a multi-substituted benzene like the target compound.

Synthetic Step (Conceptual) Key Reagents/Reaction Type Directing Group(s) on Ring Expected Regiochemical Outcome
Halogenation Br₂ or Cl₂, Lewis AcidFluoro- or other existing halogenortho, para-direction to the existing halogen.
Nitration HNO₃/H₂SO₄Halogen substituentsortho, para-direction, but deactivated ring requires strong conditions.
Diazotization-Sandmeyer 1. NaNO₂, H⁺; 2. CuX (X=Cl, Br)Aniline precursorReplacement of -NH₂ with a halogen at a specific pre-determined position.
Nucleophilic Aromatic Substitution (NASH) Nucleophile (e.g., amine)Nitro groupActivation of the ring for nucleophilic attack, typically ortho/para to the nitro group. scranton.edu

Green Chemistry Principles in 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene Synthesis

The synthesis of fine chemicals, including complex aromatic compounds, is increasingly scrutinized through the lens of green chemistry. The goal is to design processes that minimize waste, avoid hazardous substances, reduce energy consumption, and use renewable resources. researchgate.netdergipark.org.tr For a molecule like 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, whose synthesis involves halogenation and nitration, applying green principles is particularly important due to the hazardous nature of the traditional reagents.

The 12 principles of green chemistry provide a framework for this optimization. dergipark.org.tr Key areas for improvement in synthesizing halogenated nitroaromatics include:

Safer Solvents and Reagents: Traditional nitration employs a mixture of concentrated nitric and sulfuric acids, a corrosive and hazardous combination that generates significant acid waste. researchgate.net Greener alternatives focus on solid-supported nitrating agents, such as inorganic nitrates adsorbed onto silica (B1680970) gel. researchgate.net This approach can reduce the need for strong acids, simplify work-up, and allow for catalyst recycling. Similarly, replacing volatile and toxic organic solvents like chlorinated hydrocarbons with safer alternatives such as water, ionic liquids, or polyethylene (B3416737) glycols (PEGs) is a major focus. chemistryviews.orgroyalsocietypublishing.org In some cases, reactions can be performed solvent-free. royalsocietypublishing.org

Catalysis: The use of catalysts is superior to stoichiometric reagents. Catalytic methods reduce waste because the catalyst is used in small amounts and can be recycled. scranton.edu For instance, developing solid acid catalysts for nitration could replace corrosive liquid acids, simplifying handling and disposal. dergipark.org.tr

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are preferred over substitutions and eliminations, which generate by-products. While substitution is unavoidable in aromatic synthesis, choosing pathways that minimize waste is crucial.

Energy Efficiency: Many organic reactions require significant heating or cooling. Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times and energy consumption. researchgate.net Visible-light-induced photocatalysis is another emerging technique that allows reactions to proceed under mild, room-temperature conditions, often using air as a benign oxidant. chemistryviews.org

The table below summarizes some green chemistry approaches that could be applied to the synthesis of the target compound or related intermediates.

Green Chemistry Principle Traditional Method Greener Alternative Benefit
Waste Prevention / Safer Reagents (Nitration) Concentrated HNO₃ / H₂SO₄Inorganic nitrates on silica gel; N₂O₅Reduces corrosive acid waste; milder conditions. researchgate.net
Safer Solvents Chlorinated or aromatic solventsWater, polyethylene glycol (PEG), ionic liquids, or solvent-free conditions.Reduces toxicity and environmental impact; simplifies purification. chemistryviews.orgroyalsocietypublishing.org
Energy Efficiency Conventional heating (reflux)Microwave-assisted synthesis; visible-light photocatalysis.Faster reaction rates; lower energy consumption; milder conditions. researchgate.netchemistryviews.org
Use of Catalysis Stoichiometric Lewis acids for halogenationRecyclable solid acid catalysts.Reduces waste; simplifies catalyst removal and reuse. dergipark.org.tr

Reaction Mechanisms and Reactivity Studies

Electrophilic Aromatic Substitution (EAS) on 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the presence of multiple deactivating groups on 1-bromo-2-chloro-3-fluoro-4-nitrobenzene makes it significantly less reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org

Mechanistic Pathways: Sigma Complexes and Transition States

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. msu.eduyoutube.comuomustansiriyah.edu.iqyoutube.com This step is typically the rate-determining step of the reaction. libretexts.orglibretexts.org The sigma complex is not aromatic and is higher in energy than the starting aromatic compound. uomustansiriyah.edu.iq The positive charge in the sigma complex is delocalized across the remaining sp2-hybridized carbons of the ring through resonance. youtube.com The stability of this intermediate is crucial in determining the reaction's feasibility and orientation. libretexts.org Finally, a proton is eliminated from the sp3-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring in a fast step. msu.edulibretexts.orglibretexts.org

For 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, the formation of the sigma complex is energetically demanding due to the cumulative electron-withdrawing nature of the four substituents. The transition state leading to the sigma complex will have a high activation energy.

Directing Effects and Reactivity of Multiple Substituents (Br, Cl, F, NO₂)

The position of electrophilic attack on a substituted benzene ring is primarily controlled by the substituent already present. ucalgary.ca In 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, all four substituents are deactivating. minia.edu.egorganicchemistrytutor.com The nitro group (NO₂) is a strong deactivating group and a meta-director. minia.edu.egorganicchemistrytutor.comyoutube.com The halogens (Br, Cl, F) are also deactivating but are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance, which can stabilize the sigma complex. minia.edu.egorganicchemistrytutor.com

The directing effects in a polysubstituted benzene ring are a combination of the individual effects of each substituent. The powerful meta-directing and deactivating effect of the nitro group at position 4 will strongly disfavor substitution at the ortho positions (3 and 5) and the para position (1) relative to it. The halogens, being ortho, para-directors, will attempt to direct incoming electrophiles to positions ortho and para to themselves.

Considering the positions on the ring:

Position 5: This position is meta to the nitro group, which is favorable. It is also para to the bromine at position 1 and ortho to the chlorine at position 2.

Position 6: This position is ortho to the nitro group, which is highly unfavorable. youtube.com It is also meta to the bromine and chlorine.

SubstituentPositionElectronic EffectDirecting Influence
-NO₂4Strongly deactivating (Inductive and Resonance)Meta-directing
-Br1Deactivating (Inductive), o,p-directing (Resonance)Ortho, Para-directing
-Cl2Deactivating (Inductive), o,p-directing (Resonance)Ortho, Para-directing
-F3Deactivating (Inductive), o,p-directing (Resonance)Ortho, Para-directing

Kinetic and Thermodynamic Considerations

In electrophilic aromatic substitution, the reaction is typically under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different possible intermediates. libretexts.orgstackexchange.com The most stable transition state leads to the major product. libretexts.orgmasterorganicchemistry.com For 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, the kinetic product will be the one resulting from the attack at the least deactivated position, which is position 5. Due to the high activation energy for any EAS reaction on this substrate, achieving conditions for thermodynamic control, where the product distribution reflects the relative stabilities of the products themselves, would likely require extremely high temperatures, potentially leading to decomposition. stackexchange.compressbooks.pub

Nucleophilic Aromatic Substitution (NAS) on 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (NAS). wikipedia.org The presence of the nitro group makes the aromatic ring of 1-bromo-2-chloro-3-fluoro-4-nitrobenzene highly electron-deficient and thus susceptible to attack by nucleophiles. msu.eduyoutube.com

Mechanisms (SₙAr, Benzyne (B1209423), VNS) and Intermediates (Meisenheimer Complexes)

Several mechanisms are possible for NAS reactions:

SₙAr (Addition-Elimination): This is the most common mechanism for NAS on activated aryl halides. wikipedia.org It is a two-step process where the nucleophile first attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. wikipedia.orgwikipedia.orgnih.govlibretexts.org This step involves the temporary loss of aromaticity and is usually the rate-determining step. wikipedia.orgpressbooks.pub The negative charge in the Meisenheimer complex is delocalized, particularly onto the electron-withdrawing nitro group. libretexts.orgyoutube.com In the second, faster step, the leaving group is expelled, and aromaticity is restored. wikipedia.org The SₙAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. youtube.combyjus.com

Benzyne (Elimination-Addition): This mechanism occurs in the absence of strong activating groups and typically requires a very strong base. byjus.comchemistrysteps.com It involves the elimination of a proton and a leaving group from adjacent carbons to form a highly reactive benzyne intermediate. pressbooks.pubyoutube.com The nucleophile then adds to the benzyne, followed by protonation. chemistrysteps.com Given the presence of the activating nitro group in 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, the benzyne mechanism is less likely than the SₙAr pathway.

Vicarious Nucleophilic Substitution (VNS): This is a special type of NAS where a nucleophile replaces a hydrogen atom instead of a halogen or other leaving group. organic-chemistry.orgwikipedia.org The nucleophile must contain a leaving group on the nucleophilic atom. The reaction proceeds through the formation of an adduct, followed by base-induced elimination. nih.gov VNS typically occurs ortho and para to a nitro group. organic-chemistry.org In halonitroarenes, VNS can be faster than the substitution of a halogen, except for fluorine at the ortho or para position. organic-chemistry.org

The formation of a Meisenheimer complex is a key feature of the SₙAr mechanism. wikipedia.org These complexes are adducts of an electron-rich species and an electron-deficient aromatic compound and can sometimes be stable enough to be isolated. wikipedia.orgnih.gov The attack of a nucleophile on 1-bromo-2-chloro-3-fluoro-4-nitrobenzene could lead to the formation of a Meisenheimer complex where the negative charge is delocalized onto the nitro group.

Influence of Halogen Identity and Position on NAS Reactivity

In SₙAr reactions, the nature and position of the halogen leaving group significantly impact reactivity. The rate-determining step is the nucleophilic attack, not the departure of the leaving group. wikipedia.org Therefore, the bond strength of the carbon-halogen bond is not the primary factor. Instead, the electronegativity of the halogen is more important. A more electronegative halogen makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

The generally accepted order of reactivity for halogens as leaving groups in SₙAr reactions is: F > Cl > Br > I wikipedia.orgnih.gov

This is the opposite of the trend seen in Sₙ2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more positive and accelerating the initial nucleophilic attack. nih.gov

In 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, the nitro group at position 4 activates the positions ortho (3 and 5) and para (1) to it for nucleophilic attack.

Position 1 (Bromo): This position is para to the activating nitro group.

Position 2 (Chloro): This position is meta to the nitro group and is therefore less activated.

Position 3 (Fluoro): This position is ortho to the activating nitro group.

Based on the activating effect of the nitro group and the leaving group ability, nucleophilic substitution is most likely to occur at either position 1 (para to NO₂) or position 3 (ortho to NO₂). Given that fluorine is the best leaving group in SₙAr reactions, substitution of the fluorine atom at position 3 is a highly probable outcome. However, the bromine at position 1 is in a more electronically favorable para position relative to the nitro group. The actual outcome would depend on the specific nucleophile and reaction conditions, representing a competition between the superior leaving group ability of fluorine and the more favorable electronic activation at the position of the bromine.

PositionHalogenRelation to -NO₂Leaving Group Ability (SₙAr)Activation by -NO₂Predicted Reactivity
1BrParaGoodStrongly ActivatedHigh
2ClMetaGoodWeakly ActivatedLow
3FOrthoExcellentStrongly ActivatedVery High

Competition between Substitution Pathways

In nucleophilic aromatic substitution (SNAr) reactions involving 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, the incoming nucleophile can potentially replace one of the halogen atoms. The relative reactivity of the halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the attack of the nucleophile to form a stabilized carbanion (Meisenheimer complex), and fluorine's high electronegativity best stabilizes the negative charge.

However, the position of the halogen relative to the activating nitro group is also a critical factor. Halogens positioned ortho or para to the nitro group are significantly more activated towards substitution than those in the meta position. In 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, the fluorine atom is ortho to the nitro group, the chlorine atom is also ortho, and the bromine atom is meta.

Given these principles, the fluorine and chlorine atoms are the most likely candidates for substitution. Experimental evidence from synthetic procedures often clarifies the preferred pathway. For instance, in a reaction with tert-butyl (R)-(piperidin-3-ylmethyl)carbamate in the presence of a base, the chlorine atom is displaced, indicating that under these specific conditions, substitution of chlorine is the favored pathway. google.com This could be due to a combination of steric hindrance around the fluorine atom from the adjacent chlorine and bromine atoms, and the specific reaction conditions employed.

The table below summarizes the expected and observed reactivity for nucleophilic substitution.

HalogenPosition relative to NO₂Expected SNAr ReactivityObserved Reactivity (Example)
FluorineorthoHighLess favored than chlorine
ChlorineorthoHighFavored substitution product
BrominemetaLowNot substituted

Radical Reactions of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene and its Analogues

While nucleophilic substitution is a major reaction pathway for nitroaromatics, radical reactions can also occur, particularly under specific conditions such as the presence of radical initiators or through photochemically or electrochemically induced processes. The nitro group can be reduced to a nitro radical anion, which can then undergo further reactions.

For halogenated nitroaromatic compounds, a common radical reaction is dissociative electron transfer, where the initial radical anion fragments, leading to the loss of a halide ion and the formation of an aryl radical. The relative ease of C-X bond cleavage in such radical anions is typically C-Br > C-Cl > C-F. This is due to the decreasing bond dissociation energies down the group.

Therefore, in a radical reaction scenario involving 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, the cleavage of the carbon-bromine bond to form a 2-chloro-3-fluoro-4-nitrophenyl radical would be the most probable initial step. This aryl radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent or reaction with other radical species present in the medium.

Photochemical Reactivity and Degradation Mechanisms

The photochemical behavior of nitroaromatic compounds is a subject of significant environmental and chemical interest. The presence of both a chromophore (the nitrobenzene (B124822) moiety) and labile halogen substituents in 1-bromo-2-chloro-3-fluoro-4-nitrobenzene suggests a rich and complex photochemistry.

Upon absorption of ultraviolet or visible light, 1-bromo-2-chloro-3-fluoro-4-nitrobenzene will be promoted to an electronically excited state. Nitroaromatic compounds typically possess n-π* and π-π* transitions. The lower energy n-π* transition involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the aromatic ring. The higher energy π-π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

Following initial excitation to a singlet excited state, efficient intersystem crossing to a more stable triplet excited state is common for nitroaromatics. This triplet state is often the key reactive intermediate in subsequent photochemical reactions.

The excited state of 1-bromo-2-chloro-3-fluoro-4-nitrobenzene can decay through several photodissociation pathways. One potential pathway is the cleavage of the carbon-nitro bond, which can lead to the release of nitrogen oxides (such as NO or NO₂).

Another important pathway is the photodehalogenation, which involves the cleavage of a carbon-halogen bond. The relative quantum yields for the cleavage of different carbon-halogen bonds in similar compounds often follow the order of the bond strength (C-F > C-Cl > C-Br), with the weakest bond being the most likely to break. Therefore, the photodissociation of the carbon-bromine bond is expected to be a major pathway. This homolytic cleavage would result in the formation of a 2-chloro-3-fluoro-4-nitrophenyl radical and a bromine radical.

The solvent and other reaction conditions can significantly influence the photochemical reactivity. The polarity of the solvent can affect the energies of the excited states and the efficiency of intersystem crossing. In protic solvents, such as water or alcohols, hydrogen atom abstraction by the excited nitroaromatic compound or by the aryl radical formed after dehalogenation can occur.

The presence of oxygen can also play a crucial role. The triplet excited state of the nitroaromatic compound can be quenched by molecular oxygen, leading to the formation of singlet oxygen, a highly reactive species. Alternatively, the aryl radical formed after dehalogenation can react with oxygen to form peroxy radicals, initiating a cascade of oxidative degradation reactions.

Electrochemical Reactivity and Degradation Mechanisms

The electrochemical reduction of halogenated nitroaromatic compounds has been extensively studied. The reduction process typically begins with a one-electron transfer to the nitroaromatic compound to form a nitro radical anion. This initial step is usually reversible.

The stability of the resulting radical anion depends on the nature of the substituents and the solvent. For halogenated nitroaromatics, the radical anion can undergo a subsequent irreversible step involving the cleavage of a carbon-halogen bond to form a halide ion and an aryl radical. The potential at which this cleavage occurs depends on the nature of the halogen, with the C-Br bond being easier to reduce and cleave than the C-Cl and C-F bonds.

For 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, the expected electrochemical reduction pathway would involve the following steps:

Reversible one-electron reduction to form the radical anion.

Irreversible cleavage of the C-Br bond from the radical anion to form the 2-chloro-3-fluoro-4-nitrophenyl radical and a bromide ion.

Further reduction of the aryl radical at the electrode surface to form an anion, which is then protonated by a proton source in the medium to yield 1-chloro-2-fluoro-3-nitrobenzene.

Subsequent reduction steps at more negative potentials could lead to the cleavage of the C-Cl bond and the reduction of the nitro group itself. The exact mechanism and final products will depend on the electrode material, the solvent system, and the applied potential.

Reduction and Oxidation Pathways

The reduction of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene, like other nitroaromatic compounds, typically proceeds through a series of intermediates. The strong electron-withdrawing nitro group makes the compound relatively easy to reduce compared to its non-nitrated counterpart. The general pathway for the reduction of a nitro group involves the initial formation of a nitrosobenzene (B162901) derivative, which is then further reduced to a hydroxylamine, and finally to an aniline (B41778).

The oxidation of the aromatic ring of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene is generally more challenging due to the deactivating effect of the nitro and halogen substituents. However, under strong oxidizing conditions, degradation of the ring can occur. The primary focus of reactivity studies on this compound and its analogs has been on the reduction of the nitro group and the cleavage of the carbon-halogen bonds.

Carbon-Halogen Bond Cleavage via Electrochemistry

Electrochemical methods offer a controlled way to induce the cleavage of carbon-halogen bonds in molecules like 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene. The ease of cleavage is directly related to the strength of the carbon-halogen bond, which follows the order C-F > C-Cl > C-Br. Consequently, the carbon-bromine bond is the most susceptible to electrochemical reduction and cleavage.

In an electrochemical cell, the initial step is typically the transfer of an electron to the molecule, forming a radical anion. This added electron density localizes in the antibonding σ* orbital of the weakest carbon-halogen bond, leading to its dissociation. For 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene, the C-Br bond would be the first to break upon electrochemical reduction. Further reduction at more negative potentials can lead to the cleavage of the C-Cl bond. The C-F bond is the strongest and generally remains intact under conditions that cleave the other two halogens.

The table below summarizes the general trend of carbon-halogen bond dissociation energies, which correlates with the ease of electrochemical cleavage.

BondBond Dissociation Energy (kJ/mol)Relative Ease of Cleavage
C-F~485Difficult
C-Cl~340Moderate
C-Br~285Easiest

Note: The values are approximate and can vary depending on the specific molecular structure.

Intermediates and Reaction Products in Electrochemical Processes

The electrochemical reduction of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene is a multi-step process involving various intermediates and leading to different final products depending on the applied potential and reaction conditions.

Initially, a one-electron reduction leads to the formation of the radical anion of the parent molecule. As discussed, this intermediate is unstable and rapidly undergoes cleavage of the C-Br bond to form a 2-chloro-3-fluoro-4-nitrophenyl radical and a bromide ion. This radical can then be further reduced to an anion, which can be protonated by a proton source in the electrolyte to yield 1-chloro-2-fluoro-3-nitrobenzene.

Simultaneously, the nitro group can be reduced. The electrochemical reduction of the nitro group typically proceeds via a four-electron, four-proton process to form the corresponding hydroxylamine, or a six-electron, six-proton process to form the aniline derivative. The specific pathway and final product distribution are highly dependent on the electrode material, solvent, and pH of the electrolyte.

Controlled potential electrolysis can be used to selectively target different functional groups. For instance, at a less negative potential, it might be possible to selectively cleave the C-Br bond while leaving the nitro group intact. At more negative potentials, both the nitro group and the carbon-halogen bonds will be reduced.

A plausible, albeit simplified, sequence of intermediates and products in the electrochemical reduction is outlined below:

StepIntermediate/ProductDescription
1[C₆H₃BrClFNO₂]⁻•Radical anion formation
2•C₆H₃ClFNO₂ + Br⁻C-Br bond cleavage
3C₆H₄ClFNO₂Formation of 1-chloro-2-fluoro-4-nitrobenzene
4C₆H₄ClFNHOHReduction of the nitro group to hydroxylamine
5C₆H₄ClFNH₂Further reduction to aniline

It is important to note that without specific experimental data for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene, these pathways are based on the established reactivity of related polyhalogenated nitroaromatic compounds.

Theoretical and Computational Chemistry

Quantum Chemical Investigations of Electronic Structure

No dedicated studies on the quantum chemical properties of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene were identified. Such an investigation would be necessary to determine its fundamental electronic characteristics.

There is no published data concerning the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene. This analysis is essential for predicting the compound's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene has not been published. This analysis would be vital for visualizing the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Geometry Optimization

Specific conformational analyses and geometry optimization studies for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene are absent from the literature. These calculations would provide precise information on bond lengths, bond angles, and dihedral angles of the most stable conformer.

Prediction of Reactivity and Selectivity via Computational Models

While general reactivity can be inferred from the functional groups present, specific computational models predicting the reactivity and regioselectivity of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene have not been developed.

Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis)

Simulated spectroscopic data for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene are not available. Theoretical calculations using methods like Density Functional Theory (DFT) are required to predict NMR chemical shifts (¹H, ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), which can then be compared with experimental data for structural validation.

Intermolecular Interactions and Crystal Packing Studies

There are no published studies on the crystal structure or intermolecular interactions of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene. This research would be necessary to understand its solid-state properties and packing motifs.

Halogen Bonding (σ-hole interactions, F···F, Br···O interactions)

Halogen bonding is a highly directional noncovalent interaction where a halogen atom acts as an electrophilic species. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In the case of 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, several types of halogen bonds could be computationally investigated:

Br···O Interactions: The bromine atom, being highly polarizable, is expected to possess a significant σ-hole. This would make it a potent halogen bond donor, likely to interact with the electronegative oxygen atoms of the nitro group in neighboring molecules. Theoretical calculations would typically determine the Br···O distance and the C-Br···O angle, with a near-linear arrangement (approaching 180°) being indicative of a strong halogen bond.

Cl···O Interactions: The chlorine atom can also participate in halogen bonding, though generally weaker than bromine. Its interaction with the nitro group's oxygen atoms would also be a point of investigation.

F···F Interactions: Fluorine is the most electronegative halogen and typically does not form halogen bonds due to its low polarizability and the absence of a pronounced σ-hole. Any observed short F···F contacts in a theoretical crystal structure would likely be due to crystal packing forces rather than attractive halogen bonding.

π-Stacking and C-H···O(nitro) Interactions

The aromatic ring of 1-bromo-2-chloro-3-fluoro-4-nitrobenzene provides a platform for other crucial noncovalent interactions that would be analyzed in a computational study.

C-H···O(nitro) Interactions: The molecule contains aromatic C-H bonds which can act as weak hydrogen bond donors. These can interact with the oxygen atoms of the nitro group, which are strong hydrogen bond acceptors. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice. Quantum chemical calculations would identify these interactions by their characteristic bond distances and angles and quantify their energetic contribution.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene, ¹H and ¹³C NMR, along with advanced methods, reveal the specific placement of each substituent and the electronic environment of each atom in the molecule.

The ¹H and ¹³C NMR spectra of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene are predicted based on the principles of substituent additivity, using 1-bromo-2-chlorobenzene (B145985) as a base structure. nih.govspectrabase.com The introduction of the strongly electron-withdrawing nitro (NO₂) group at the C4 position and the electronegative fluorine (F) atom at the C3 position causes significant shifts in the positions of the remaining aromatic protons and carbons.

The ¹H NMR spectrum is expected to show two signals corresponding to the protons at the C5 and C6 positions. The C5-H is ortho to the nitro group and meta to the fluorine, while the C6-H is meta to the nitro group and para to the fluorine. The potent deshielding effect of the nitro group is anticipated to shift both proton signals downfield, particularly the ortho C5-H.

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbons directly bonded to the electronegative substituents (C1-Br, C2-Cl, C3-F, C4-NO₂) are readily identified. The C-F bond, in particular, will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected. The chemical shifts of the protonated carbons (C5, C6) and the substituent-bearing carbons are influenced by a combination of inductive and resonance effects from all four substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Interpretation
C1 - ~118 Carbon attached to Bromine; shielded by ortho Chlorine and para Nitro group.
C2 - ~130 Carbon attached to Chlorine; deshielded by ortho Bromine and Fluorine.
C3 - ~155 (d, ¹JCF ≈ 250 Hz) Carbon attached to Fluorine; strongly deshielded by Fluorine and ortho Nitro group.
C4 - ~145 Carbon attached to Nitro group; deshielded by the electronegative group.
C5 ~8.2 (dd) ~125 (d) Proton is ortho to the electron-withdrawing NO₂ group, resulting in a strong downfield shift. Carbon is influenced by adjacent NO₂ and C6-H.
C6 ~7.8 (dd) ~129 (d) Proton is meta to the NO₂ group and ortho to the Bromine atom. Carbon is influenced by adjacent Bromine and C5-H.

Note: Predicted values are estimations based on substituent effects on related compounds. The 'd' indicates a doublet due to C-F coupling.

Spin-spin coupling provides definitive evidence of through-bond connectivity. In 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene, both proton-proton (H-H) and proton-fluorine (H-F) couplings are critical for assignment.

The two aromatic protons, H5 and H6, are adjacent (ortho) to each other and are expected to exhibit a doublet of doublets splitting pattern. The primary splitting will be from the strong three-bond ortho coupling (³JH5-H6), which typically ranges from 6-10 Hz in benzene (B151609) rings. libretexts.orgupenn.edu

Further splitting arises from coupling to the fluorine atom at C3. The ¹⁹F nucleus has a spin of I = 1/2, similar to a proton. The coupling between fluorine and the aromatic protons will decrease with the number of bonds separating them:

Meta coupling (⁴JH5-F3): A smaller coupling constant, typically in the range of 4-8 Hz.

Para coupling (⁵JH6-F3): An even smaller coupling, often 0-3 Hz. acs.org

These additional H-F couplings result in each proton signal appearing as a doublet of doublets. Carbon-fluorine couplings are also crucial for assigning the ¹³C spectrum, with the direct ¹JC3-F3 coupling being the largest.

Table 2: Expected Spin-Spin Coupling Constants (J-couplings) for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene

Coupling Type Nuclei Involved Expected J-value (Hz) Significance
Ortho (³JHH) H5–H6 6–10 Confirms the adjacency of the only two protons on the ring. libretexts.org
Meta (⁴JHF) H5–F3 4–8 Confirms the 1,3,5-relationship between H5, C4, C3-F.
Para (⁵JHF) H6–F3 0–3 Confirms the 1,3,6-relationship between H6, C1, C2, C3-F. acs.org
Direct (¹JCF) C3–F3 240–260 Identifies the carbon directly attached to the fluorine atom.
Two-bond (²JCF) C2–F3, C4–F3 15–30 Helps assign carbons adjacent to the C-F bond.

To unambiguously assign every signal, especially the quaternary carbons, two-dimensional (2D) NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H5 and H6, confirming their ortho coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate H5 and H6 to their directly attached carbons, C5 and C6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning the non-protonated carbons. For instance, correlations would be expected from H5 to C3, C4, and C6, and from H6 to C1, C2, and C5, providing a complete map of the carbon skeleton.

Furthermore, analyzing the compound in different NMR solvents can aid in resolving signal overlap. reddit.com The chemical shifts of protons can be influenced by interactions with the solvent. cdnsciencepub.comthieme-connect.com Changing from a standard solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ can induce Aromatic Solvent-Induced Shifts (ASIS), which alter the chemical shifts based on the spatial relationship of the protons to the polar nitro group. thieme-connect.com This effect can be used to differentiate between otherwise closely spaced signals.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene is complex, but its interpretation is facilitated by identifying the characteristic frequencies of its functional groups. A complete assignment of the 30 expected normal vibrational modes is best achieved through normal coordinate analysis, often supported by Density Functional Theory (DFT) calculations. researchgate.netnih.gov The assignments are based on comparisons with related halogenated nitrobenzenes. ijsr.netroyalsocietypublishing.orgnih.gov

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. core.ac.uk

NO₂ Group Vibrations: The nitro group has two characteristic and strong stretching vibrations: an asymmetric stretch (νas) typically near 1500-1570 cm⁻¹ and a symmetric stretch (νs) near 1330-1370 cm⁻¹. ijsr.netesisresearch.org

C-X Halogen Stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region and are mass-dependent. The C-F stretch is expected at higher wavenumbers (~1250-1100 cm⁻¹), followed by the C-Cl stretch (~850-550 cm⁻¹) and the C-Br stretch (~680-500 cm⁻¹). royalsocietypublishing.org

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring occur in the 1600–1400 cm⁻¹ range. Out-of-plane C-H bending modes are also characteristic and appear below 900 cm⁻¹.

Table 3: Predicted Fundamental Vibrational Mode Assignments for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene

Wavenumber Range (cm⁻¹) Assignment Spectroscopy Method
3100–3000 Aromatic C-H stretching FT-IR, FT-Raman
1600–1575 Aromatic C=C stretching FT-IR, FT-Raman
1570–1500 NO₂ asymmetric stretching FT-IR (Strong)
1475–1400 Aromatic C=C stretching FT-IR, FT-Raman
1370–1330 NO₂ symmetric stretching FT-IR (Strong)
1250–1100 C-F stretching FT-IR (Strong)
900-800 C-H out-of-plane bending FT-IR (Strong)
850-550 C-Cl stretching FT-IR, FT-Raman
680-500 C-Br stretching FT-IR, FT-Raman
< 500 Ring deformation, C-X bending FT-IR, FT-Raman

Note: These are general ranges and the exact position and intensity of bands depend on the complete molecular structure and electronic effects.

Modern analysis of vibrational spectra heavily relies on correlating experimental data with theoretical predictions from quantum chemical calculations. nih.govtandfonline.com The standard procedure involves:

Computational Modeling: The molecule's geometry is optimized, and its harmonic vibrational frequencies are calculated using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). ijsr.netcore.ac.uk

Frequency Scaling: Calculated harmonic frequencies are known to be systematically higher than experimental anharmonic frequencies. Thus, they are corrected using a scaling factor to achieve better agreement with the experimental data.

Assignment Confirmation: The scaled theoretical frequencies, along with their calculated intensities (for IR) and scattering activities (for Raman), are compared directly with the experimental spectra. This comparison allows for a confident assignment of each observed band to a specific vibrational mode of the molecule, an analysis often quantified by the Potential Energy Distribution (PED). core.ac.uk

This correlative approach is essential for distinguishing between the numerous, often overlapping, bands in the fingerprint region of a complex molecule like 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene, ensuring a robust and accurate structural elucidation. nih.gov

Intra- and Intermolecular Interaction Signatures in Vibrational Spectra

The vibrational frequencies of the benzene ring are sensitive to the mass and electronic effects of the substituents. The presence of four different substituents in 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene would lead to a complex and highly characteristic spectrum.

Expected Vibrational Modes for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. researchgate.net The exact frequencies will be influenced by the adjacent electron-withdrawing groups.

NO₂ Stretching: The nitro group will exhibit characteristic symmetric and asymmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. These frequencies are sensitive to electronic effects from the adjacent fluoro and bromo substituents.

C-Halogen Stretching: The C-Br, C-Cl, and C-F stretching vibrations are expected at lower frequencies. C-F stretching is typically observed in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibrations are generally found between 850 and 550 cm⁻¹, while the C-Br stretching occurs at even lower wavenumbers, usually in the 650-395 cm⁻¹ range. researchgate.net

Ring Vibrations: The benzene ring itself has a series of characteristic stretching and bending vibrations that will be perturbed by the substituents.

Intra- and intermolecular interactions play a significant role in the observed vibrational frequencies. Intramolecular interactions, such as steric hindrance between the adjacent bromo, chloro, and fluoro groups, can cause slight distortions in the benzene ring and affect the vibrational coupling. Intermolecular interactions in the solid state, like dipole-dipole interactions arising from the polar C-Halogen and NO₂ groups, can lead to shifts and splitting of vibrational bands compared to the gas phase or in solution.

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for Related Isomers
Vibrational Mode1-Bromo-2-chloro-4-nitrobenzene nih.gov1-Bromo-4-fluoro-2-nitrobenzene nih.govExpected Range for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene
Aromatic C-H Stretch~3088 (FTIR)Not specified3000-3100
Asymmetric NO₂ Stretch~1520 (FTIR)~1530 (FTIR)1520-1540
Symmetric NO₂ Stretch~1345 (FTIR)~1350 (FTIR)1340-1360
C-F StretchN/A~1240 (FTIR)1200-1260
C-Cl Stretch~820 (FTIR)N/A800-850
C-Br Stretch~670 (Raman)~680 (Raman)660-690

Mass Spectrometry: Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene, the mass spectrum would exhibit a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The molecular ion peak (M⁺) would appear as a cluster of peaks reflecting the different combinations of these isotopes. The most abundant peaks in this cluster would correspond to [C₆H₂⁷⁹Br³⁵Cl¹⁹FNO₂]⁺ and [C₆H₂⁸¹Br³⁵Cl¹⁹FNO₂]⁺, with other peaks at M+2 and M+4 of decreasing intensity.

Expected Fragmentation Pathways:

The fragmentation of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene under electron ionization would likely proceed through several key pathways:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂•, 46 Da), leading to a significant fragment ion at [M-46]⁺.

Loss of Halogens: The C-Br and C-Cl bonds are relatively weak and can cleave to lose Br• (79/81 Da) or Cl• (35/37 Da), resulting in fragment ions at [M-Br]⁺ and [M-Cl]⁺. The subsequent loss of other substituents from these fragments is also probable.

Loss of CO: Following the initial fragmentation, the resulting ions can undergo further rearrangement and elimination of neutral molecules like carbon monoxide (CO, 28 Da).

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene
Fragment Ionm/z (for ⁷⁹Br, ³⁵Cl)Description
[C₆H₂BrClFNO₂]⁺ (M⁺)253Molecular Ion
[C₆H₂BrClF]⁺207Loss of NO₂
[C₆H₂ClFNO₂]⁺174Loss of Br
[C₆H₂BrFNO₂]⁺218Loss of Cl
[C₅H₂BrClF]⁺179Loss of NO₂ and CO

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Substituent Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene is expected to be dominated by transitions involving the π-electron system of the benzene ring and the nitro group.

The benzene ring exhibits characteristic π → π* transitions. The presence of the nitro group, a strong chromophore, will significantly influence the spectrum, causing a bathochromic (red) shift of the absorption bands into the near-UV and visible regions. The halogen substituents, acting as auxochromes, will further modulate the positions and intensities of these bands through their inductive and mesomeric effects.

Specifically, the n → π* transition of the nitro group, which is formally forbidden but often observed as a weak absorption at longer wavelengths, would likely be present. The more intense π → π* transitions of the nitrobenzene (B124822) system will appear at shorter wavelengths. The combined electron-withdrawing effects of the four substituents are expected to cause a noticeable shift in the absorption maxima compared to simpler nitroaromatics. For instance, a study on 1-Bromo-4-nitrobenzene reported a theoretical UV-Vis spectrum with a maximum absorption wavelength (λmax) around 260-280 nm. irjet.net The additional chloro and fluoro substituents in 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene would likely lead to a further shift in this absorption.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene in a Non-polar Solvent
TransitionExpected λmax (nm)Description
π → π~270-290Strong absorption due to the conjugated nitroaromatic system.
n → π~330-350Weak absorption associated with the nitro group.

X-ray Crystallography: Solid-State Structure and Intermolecular Packing

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular packing. Although a crystal structure for 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene has not been reported in the Cambridge Structural Database, we can infer its likely solid-state characteristics.

The molecule is expected to be largely planar, with the nitro group potentially twisted slightly out of the plane of the benzene ring due to steric hindrance from the adjacent fluoro and bromo substituents. The bond lengths and angles will be influenced by the electronic and steric effects of the substituents. For example, the C-N bond is expected to be relatively short due to conjugation with the aromatic ring.

Derivatives and Analogues: Structure Reactivity Relationships

Comparative Study of Reactivity and Selectivity in Analogous Systems

Aromatic rings bearing strongly electron-withdrawing substituents, particularly nitro groups, are highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.org This reaction pathway is fundamental to the chemistry of compounds like 1-bromo-2-chloro-3-fluoro-4-nitrobenzene. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before a leaving group is expelled. libretexts.orgwikipedia.org

The reactivity in SNAr reactions is profoundly influenced by the nature and position of the substituents.

Activating Groups: Electron-withdrawing groups, such as -NO₂, are essential for SNAr as they stabilize the negatively charged intermediate. libretexts.org This stabilization is most effective when the activating group is positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the nitro group through resonance. libretexts.org Consequently, m-chloronitrobenzene is largely unreactive towards nucleophiles compared to its ortho and para isomers. libretexts.org

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the departure of the leaving group. nih.govyoutube.com This contrasts with Sₙ1 and Sₙ2 reactions. As a result, the leaving group ability does not follow the typical I > Br > Cl > F trend. Instead, the most electronegative halogens, like fluorine, enhance the electrophilicity of the carbon atom they are attached to, accelerating the initial attack by the nucleophile. This often makes fluoro-substituted nitroarenes more reactive than their chloro or bromo counterparts in SNAr reactions. youtube.comdoubtnut.com

The table below illustrates the relative reactivity of various halonitrobenzenes in a typical SNAr reaction with a nucleophile.

Table 2: Relative Reactivity of Halonitrobenzenes in Nucleophilic Aromatic Substitution

CompoundRelative Rate of Reaction with PiperidineKey FactorReference
p-Fluoronitrobenzene3100High electronegativity of F facilitates nucleophilic attack. youtube.comresearchgate.net
p-Chloronitrobenzene7.5Moderate activation. libretexts.org
p-Bromonitrobenzene1.0(Reference compound) researchgate.net
o-ChloronitrobenzeneReactiveNitro group is ortho to the leaving group, allowing resonance stabilization. libretexts.org
m-ChloronitrobenzeneInert/Very SlowNitro group is meta to the leaving group; no resonance stabilization of the intermediate. libretexts.org
2,4-DinitrochlorobenzeneVery HighTwo nitro groups (ortho and para) provide strong activation and stabilization. wikipedia.org

In a molecule like 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, the nitro group is para to the bromine atom and ortho to the fluorine atom. This positioning activates both the C-Br and C-F positions for nucleophilic attack. Selectivity would depend on the specific nucleophile and reaction conditions, but the enhanced electrophilicity at the fluorine-bearing carbon and the stabilization provided by the para-bromo position create a complex reactivity profile.

Understanding the Cumulative Effects of Halogen and Nitro Substituents on Aromatic Core

The reactivity of a substituted benzene (B151609) is governed by the cumulative electronic effects (inductive and resonance) and steric effects of all its substituents. youtube.comnumberanalytics.com In 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, the aromatic core is influenced by three different halogens and a nitro group.

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by electronegativity. libretexts.orglumenlearning.com All halogens and the nitro group exert a strong inductive electron-withdrawing effect, making the aromatic ring electron-poor (deactivated). lumenlearning.comopenstax.org The strength of the inductive effect for halogens is F > Cl > Br. libretexts.org

Resonance Effect (R): This involves the donation or withdrawal of electron density through the pi (π) system via conjugation. libretexts.orglumenlearning.com

The nitro group is strongly deactivating through resonance (-R effect), as it withdraws π-electron density from the ring. lumenlearning.comlibretexts.org

Halogens are capable of donating a lone pair of electrons to the ring (+R effect). libretexts.orglumenlearning.com This resonance donation, however, is weaker than their strong inductive withdrawal, making them net deactivators for electrophilic substitution. lumenlearning.comopenstax.org

The combination of these effects in 1-bromo-2-chloro-3-fluoro-4-nitrobenzene results in an extremely electron-deficient aromatic ring. The powerful -I and -R effects of the nitro group, compounded by the strong -I effects of the three halogen atoms, render the molecule highly deactivated towards electrophilic attack. lumenlearning.comopenstax.org

Conversely, these same properties make the ring exceptionally activated for nucleophilic aromatic substitution. libretexts.orgwikipedia.org The cumulative electron withdrawal by all four substituents makes the ring carbons highly electrophilic and significantly lowers the energy barrier for the initial attack by a nucleophile. The nitro group, being ortho and para to two of the halogens, provides the critical resonance stabilization for the resulting Meisenheimer complex, which is the key to the SNAr mechanism's feasibility. libretexts.orgwikipedia.org Steric hindrance from the multiple substituents can also influence which sites are accessible to an incoming nucleophile. numberanalytics.comnumberanalytics.com

Table 3: Electronic Effects of Substituents on the Aromatic Core

SubstituentInductive EffectResonance EffectOverall Effect on EAS ReactivityOverall Effect on SNAr ReactivityReference
-NO₂Strongly Withdrawing (-I)Strongly Withdrawing (-R)Strong DeactivatorStrong Activator libretexts.orglumenlearning.comopenstax.org
-FStrongly Withdrawing (-I)Weakly Donating (+R)DeactivatorActivator (Leaving Group) libretexts.orgopenstax.org
-ClStrongly Withdrawing (-I)Weakly Donating (+R)DeactivatorActivator (Leaving Group) libretexts.orglumenlearning.comopenstax.org
-BrStrongly Withdrawing (-I)Weakly Donating (+R)DeactivatorActivator (Leaving Group) libretexts.orgopenstax.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-2-chloro-3-fluoro-4-nitrobenzene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Start with a halogenated benzene precursor (e.g., 1-bromo-2-chloro-3-fluorobenzene) and introduce the nitro group via nitration. Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize byproducts like dinitro derivatives. Monitor regioselectivity using computational tools (DFT) to predict electrophilic substitution patterns . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS for volatile impurity detection. Validate purity using ¹H/¹³C NMR to confirm substituent positions and absence of protonated impurities. Cross-reference melting point data with literature (e.g., discrepancies in reported values may indicate polymorphic forms) .

Advanced Research Questions

Q. How do contradictions in reported spectroscopic data (e.g., IR peaks, NMR shifts) arise, and how should they be resolved?

  • Methodological Answer : Variations in IR spectra (e.g., nitro group stretching frequencies) may stem from differences in sample preparation (KBr pellet vs. solution). For NMR, solvent effects (CDCl₃ vs. DMSO-d₆) and concentration can shift signals. Replicate experiments under standardized conditions and compare with high-quality databases (NIST Chemistry WebBook) . If discrepancies persist, use X-ray crystallography to unambiguously confirm structure .

Q. What strategies mitigate competing regioselectivity during further functionalization (e.g., Suzuki coupling)?

  • Methodological Answer : The nitro group strongly directs electrophiles to the meta position, but steric hindrance from bromine/chlorine may alter reactivity. Pre-compute electron density maps (DFT) to predict reactive sites. Experimentally, use bulky palladium catalysts (e.g., SPhos) to favor cross-coupling at the para position relative to fluorine .

Q. How does thermal stability impact storage and reaction design for this compound?

  • Methodological Answer : Perform DSC/TGA analysis to determine decomposition thresholds (observed melting points: ~120–125°C). Store at –20°C under inert gas (argon) to prevent nitro group degradation. Avoid prolonged heating above 80°C in synthetic steps; use microwave-assisted synthesis for rapid, low-thermal-stress reactions .

Q. What safety protocols are critical when handling this compound, given its halogenated nitroaromatic structure?

  • Methodological Answer : Follow OSHA guidelines for nitrated aromatics: use fume hoods, nitrile gloves, and flame-resistant lab coats. In case of skin contact, rinse immediately with 10% sodium thiosulfate. Dispose of waste via incineration to avoid environmental release of toxic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.